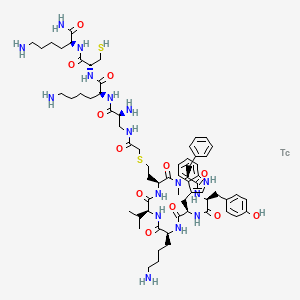

Technetium Tc-99m Depreotide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Technetium Tc-99m Depreotide is a radiopharmaceutical compound used primarily in diagnostic imaging. It is a sterile, aqueous solution suitable for intravenous injection that contains technetium-99m in the form of a depreotide complex . Technetium-99m is a metastable nuclear isomer of technetium-99, which is widely used in medical imaging due to its ideal physical and chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of technetium-99m-based radiopharmaceuticals typically involves the reduction of pertechnetate (TcO₄⁻) with a suitable reducing agent in the presence of a ligand . For technetium Tc-99m Depreotide, the ligand is depreotide, a peptide that binds to somatostatin receptors. The reaction conditions often include a buffered aqueous solution and a reducing agent such as stannous chloride .

Industrial Production Methods

Industrial production of technetium-99m involves the use of molybdenum-99/technetium-99m generators. Molybdenum-99 decays to technetium-99m, which is then eluted from the generator using a saline solution . The eluted technetium-99m is then reacted with depreotide under controlled conditions to form the final radiopharmaceutical product .

Análisis De Reacciones Químicas

Types of Reactions

Technetium Tc-99m Depreotide primarily undergoes complexation reactions where technetium-99m forms a stable complex with the depreotide ligand .

Common Reagents and Conditions

Reducing Agent: Stannous chloride

Buffer: Phosphate buffer

Solvent: Aqueous solution

Major Products

The major product of the reaction is the technetium-99m depreotide complex, which is used for diagnostic imaging .

Aplicaciones Científicas De Investigación

Technetium Tc-99m Depreotide is extensively used in nuclear medicine for imaging somatostatin receptor-positive tumors . It is particularly useful in the detection and localization of neuroendocrine tumors, lung cancer, and other malignancies that express somatostatin receptors . The compound’s ability to bind to these receptors allows for precise imaging and diagnosis, aiding in the effective management and treatment of cancer patients .

Mecanismo De Acción

Technetium Tc-99m Depreotide exerts its effects by binding to somatostatin receptors, which are overexpressed in certain types of tumors . The technetium-99m emits gamma rays, which are detected by gamma cameras, allowing for the visualization of the tumor . The binding of depreotide to the somatostatin receptors facilitates the localization of the radiopharmaceutical at the tumor site, providing high-contrast images .

Comparación Con Compuestos Similares

Similar Compounds

Technetium Tc-99m Sestamibi: Used for myocardial perfusion imaging and breast tumor imaging.

Technetium Tc-99m Methylene Diphosphonate: Commonly used for bone scans.

Technetium Tc-99m Succimer: Used for renal imaging.

Uniqueness

Technetium Tc-99m Depreotide is unique in its specific binding to somatostatin receptors, making it particularly effective for imaging neuroendocrine tumors and other somatostatin receptor-positive malignancies . This specificity provides a significant advantage over other technetium-99m-based radiopharmaceuticals, which may not target these receptors as effectively .

Propiedades

Número CAS |

174900-52-8 |

|---|---|

Fórmula molecular |

C65H96N16O12S2Tc |

Peso molecular |

1454.6 g/mol |

Nombre IUPAC |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-[[2-[2-[(2S,5S,8S,11R,14S,17S)-14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]hexanamide;technetium |

InChI |

InChI=1S/C65H96N16O12S2.Tc/c1-38(2)55-64(92)76-49(26-30-95-37-54(83)72-35-44(69)57(85)74-47(20-10-13-28-67)58(86)79-52(36-94)62(90)73-46(56(70)84)19-9-12-27-66)65(93)81(3)53(32-39-15-5-4-6-16-39)63(91)78-50(31-40-22-24-42(82)25-23-40)60(88)77-51(33-41-34-71-45-18-8-7-17-43(41)45)61(89)75-48(59(87)80-55)21-11-14-29-68;/h4-8,15-18,22-25,34,38,44,46-53,55,71,82,94H,9-14,19-21,26-33,35-37,66-69H2,1-3H3,(H2,70,84)(H,72,83)(H,73,90)(H,74,85)(H,75,89)(H,76,92)(H,77,88)(H,78,91)(H,79,86)(H,80,87);/t44-,46-,47-,48-,49-,50-,51+,52-,53-,55-;/m0./s1 |

Clave InChI |

MCEOYGQHDKBYFT-KTABZWLNSA-N |

SMILES isomérico |

CC(C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C)CCSCC(=O)NC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N)N.[Tc] |

SMILES canónico |

CC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C)CCSCC(=O)NCC(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)N)N.[Tc] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 5-(2-hydroxyethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14767528.png)